An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Hydroxy-4-phenylbutyrate
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Hydroxy-4-phenylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-hydroxy-4-phenylbutyrate is a benzenoid organic compound belonging to the class of hydroxy esters. Its structure, featuring a hydroxyl group at the benzylic position and a methyl ester, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive overview of the known and estimated physicochemical properties of methyl 4-hydroxy-4-phenylbutyrate, alongside detailed experimental protocols for their determination.
Molecular and Physicochemical Profile
| Property | Value (Experimental or Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₁₁H₁₄O₃ | Calculation |
| Molecular Weight | 194.23 g/mol | Calculation[1] |
| Appearance | Colorless to pale yellow liquid or low melting solid | Estimated from analogs |
| Melting Point | Not available (n/a) | [1] |
| Boiling Point | > 260 °C at 760 mmHg (Estimated) | Based on the boiling point of methyl 4-phenylbutyrate (258-259 °C)[2] and the presence of a hydroxyl group which increases boiling point. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate). Slightly soluble in water. Insoluble in nonpolar solvents (e.g., hexane). | Estimated based on the properties of hydroxy esters and related compounds[3][4][5] |
| pKa (hydroxyl group) | ~15-16 (Estimated) | Based on the pKa of benzylic alcohols like benzyl alcohol (pKa ~15.4)[6][7][8] |
Spectroscopic and Analytical Data (Predicted)
Detailed experimental spectra for methyl 4-hydroxy-4-phenylbutyrate are not widely published. The following are predicted key spectroscopic features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.25-7.40 (m, 5H): Aromatic protons of the phenyl group.
-
δ 4.80-4.90 (t, J=6.5 Hz, 1H): Methine proton (CH-OH) at the benzylic position. The triplet multiplicity arises from coupling with the adjacent methylene protons.
-
δ 3.65 (s, 3H): Methyl protons of the ester group.
-
δ 2.40-2.50 (t, J=7.0 Hz, 2H): Methylene protons adjacent to the ester carbonyl group.
-
δ 2.00-2.15 (m, 2H): Methylene protons adjacent to the benzylic carbon.
-
δ 2.5-3.5 (br s, 1H): Hydroxyl proton. The chemical shift and multiplicity can vary depending on concentration and solvent.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~174: Carbonyl carbon of the ester.
-
δ ~142: Quaternary aromatic carbon attached to the butyrate chain.
-
δ ~128.5 (2C), ~127.5 (2C), ~125.5 (1C): Aromatic carbons.
-
δ ~72: Benzylic carbon bearing the hydroxyl group (CH-OH).
-
δ ~51.5: Methyl carbon of the ester.
-
δ ~35: Methylene carbon adjacent to the benzylic carbon.
-
δ ~30: Methylene carbon adjacent to the carbonyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ester, and aromatic functionalities.
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950 cm⁻¹: C-H stretching of the aliphatic chain.
-
~1735 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1000 cm⁻¹: C-O stretching of the ester and the C-O stretching of the hydroxyl group.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 194. Key fragmentation patterns would involve the loss of water (m/z 176), the methoxy group (m/z 163), and cleavage of the butyrate chain.
Stability and Degradation
Hydroxy esters like methyl 4-hydroxy-4-phenylbutyrate are susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-hydroxy-4-phenylbutanoic acid and methanol.[9] The rate of hydrolysis is influenced by pH and temperature.[10] Additionally, the benzylic alcohol moiety may be prone to oxidation under certain conditions. For long-term storage, it is advisable to keep the compound in a cool, dry, and inert atmosphere.[11][12]
Experimental Protocols
The following section details standardized experimental procedures for the determination of the key physicochemical properties of methyl 4-hydroxy-4-phenylbutyrate.
Melting Point Determination
The melting point provides an indication of the purity of a solid compound. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the crystalline solid is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the closed end. A sample height of 2-3 mm is ideal.
-
Measurement: The loaded capillary tube is placed in a melting point apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.
Methodology: Micro-Boiling Point Determination
-
Apparatus Setup: A small test tube containing 0.5-1 mL of the liquid sample is placed in a heating bath (e.g., an oil bath or a heating block). A thermometer is positioned with its bulb just above the liquid surface. A sealed capillary tube is inverted and placed in the liquid.
-
Heating: The heating bath is gradually heated.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for purification, reaction setup, and formulation.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: In a small test tube, add approximately 10-20 mg of the solid compound or 1-2 drops of the liquid.
-
Solvent Addition: Add 0.5 mL of the test solvent (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH) to the test tube.
-
Observation: Agitate the mixture for 1-2 minutes. Observe if the compound dissolves completely, partially, or not at all.
-
Systematic Testing: A systematic approach is often employed, starting with water, then moving to less polar organic solvents, and finally to acidic and basic aqueous solutions to identify acidic or basic functional groups.
Spectroscopic Analysis
Methodology: Sample Preparation and Analysis
-
NMR: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if required.
-
IR (FTIR): For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
MS: A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is prepared and introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of methyl 4-hydroxy-4-phenylbutyrate. While a complete experimental dataset is yet to be established, the provided estimations and detailed analytical protocols offer a robust framework for researchers and scientists working with this compound. The information herein should facilitate its synthesis, purification, and application in various fields of chemical and pharmaceutical research, ultimately enabling further exploration of its potential.
References
-
The Organic Chemistry Tutor. (n.d.). Benzyl Alcohol. Common Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl Alcohol. PubChem. Retrieved from [Link]
- Lecomte, J., et al. (2002). Hydrophobic and solvation effects on the solubility of hydroxysteroids in various solvents: Quantitative and qualitative assessment by application of the mobile order and disorder theory. International Journal of Pharmaceutics, 245(1-2), 135-152.
- Kamada, A., Yata, N., Kubo, K., & Arakawa, M. (1973). Stability of p-Hydroxybenzoic Acid Esters in an Acidic Medium. Chemical and Pharmaceutical Bulletin, 21(9), 2073-2076.
-
Chemical Synthesis Database. (2025, May 20). methyl 4-hydroxy-4-phenylbutanoate. Retrieved from [Link]
-
Millichip, J. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
- Gauntlett, T. (2020, January 17). Enhancing Esters Hydrolytic Stability and Biodegradability. Lubes'N'Greases.
- University of Wisconsin. (n.d.). Approximate pKa chart of the functional groups: values to know.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-Phenylbutyrate. PubChem. Retrieved from [Link]
- Snape, T. J., Astles, A. M., & Davies, J. (2010).
-
FooDB. (2010, April 8). Showing Compound Benzyl alcohol (FDB008745). Retrieved from [Link]
- Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry.
- De, S., et al. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 929-934.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0234268). Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]
- De Fina, K. M., et al. (2000). Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. (n.d.).
- Pearson. (2026, March 25). General Chemistry Study Guide: Carboxylic Acids & Esters.
- NIST. (n.d.). Benzenebutanoic acid, 4-hydroxy-, methyl ester. NIST Chemistry WebBook.
- Yalkowsky, S. H. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. The University of Arizona.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of (E)
- GSRS. (n.d.).
- University of Toronto. (n.d.).
- ResearchGate. (2022, June 10). What are the 13C NMR Peaks for two chemicals?.
- G. M. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- AAT Bioquest. (2026, March 26). Melting Point Predictor.
- ChemicalBook. (n.d.). 4-Phenylbutyric acid(1821-12-1) 13C NMR spectrum.
- 13-C NMR Chemical Shift Table.pdf. (n.d.).
-
FooDB. (2010, April 8). Showing Compound Methyl 4-phenylbutanoate (FDB015263). Retrieved from [Link]
- The Good Scents Company. (n.d.).
- Byers, J. A., et al. (2026, January 13). Synthesis of Phenyl-Substituted Poly(3-Hydroxybutyrates) with High and Tunable Glass Transition Temperatures via Sequential Catalytic Transformations. Journal of the American Chemical Society.
- Pearson+. (n.d.).
- NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. NIST Chemistry WebBook.
- Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties.
- ResearchGate. (n.d.).
- LookChem. (n.d.). Cas 29678-81-7,(R)-2-Hydroxy-4-phenylbutyric acid.
- Guidechem. (n.d.). 2-hydroxy-4-phenylbutyric acid 4263-93-8.
- Figshare. (2020, October 6).
- NIST. (n.d.). Benzenebutanoic acid, 4-hydroxy-, methyl ester. NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2-Methyl-4-phenyl-butyric acid, methyl ester - Optional[Vapor Phase IR] - Spectrum.
- Inxight Drugs. (n.d.).
- NIST. (n.d.). Methyl 4-(methylthio)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl 4-Phenylbutyrate | C11H14O2 | CID 281254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Benzyl Alcohol [commonorganicchemistry.com]
- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Benzyl alcohol (FDB008745) - FooDB [foodb.ca]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Stability of p-Hydroxybenzoic Acid Esters in an Acidic Medium [jstage.jst.go.jp]
- 11. carbodiimide.com [carbodiimide.com]
- 12. lubesngreases.com [lubesngreases.com]
